2,4-Difluoronitrobenzene
CAS No.: 446-35-5
Cat. No.: VC21186560
Molecular Formula: C6H3F2NO2
Molecular Weight: 159.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 446-35-5 |
|---|---|
| Molecular Formula | C6H3F2NO2 |
| Molecular Weight | 159.09 g/mol |
| IUPAC Name | 2,4-difluoro-1-nitrobenzene |
| Standard InChI | InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H |
| Standard InChI Key | RJXOVESYJFXCGI-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)[N+](=O)[O-] |
| Boiling Point | 207.0 °C |
| Melting Point | 9.8 °C |
Introduction
Basic Information and Identification
2,4-Difluoronitrobenzene is an aromatic compound with fluorine atoms at positions 2 and 4 of the benzene ring, and a nitro group at position 1. It is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| Chemical Name | 2,4-Difluoronitrobenzene |
| CAS Registry Number | 446-35-5 |
| Molecular Formula | C₆H₃F₂NO₂ |
| Molecular Weight | 159.09 g/mol |
| IUPAC Standard InChIKey | RJXOVESYJFXCGI-UHFFFAOYSA-N |
The compound is also known by several synonyms including 1-Nitro-2,4-difluorobenzene, Benzene, 2,4-difluoro-1-nitro-, and 1,3-Difluoro-4-nitrobenzene .
Physical and Chemical Properties
Physical Properties
2,4-Difluoronitrobenzene is a yellow liquid at standard conditions with specific physical characteristics that are important for its handling and applications:
| Property | Value |
|---|---|
| Physical State | Clear liquid |
| Color | Light yellow to brown |
| Melting Point | 9-10°C |
| Boiling Point | 203-204°C |
| Density | 1.451 g/mL at 25°C |
| Vapor Density | >1 (vs air) |
| Flash Point | 195°F (90.6°C) |
| Specific Gravity | 1.45 |
| Water Solubility | Insoluble |
These physical properties determine its behavior in various chemical processes and influence its storage and handling requirements .
Chemical Properties
From a chemical perspective, 2,4-Difluoronitrobenzene exhibits several important characteristics:
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It is a stable compound under normal conditions but is incompatible with strong bases and strong oxidizing agents.
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The compound is combustible.
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The presence of the nitro group activates the aromatic ring toward nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
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The fluorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions, with the fluorine at position 2 (ortho to the nitro group) typically showing higher reactivity .
Synthesis Methods
The synthesis of 2,4-Difluoronitrobenzene typically involves fluorination of chlorinated precursors. One common approach is the fluorination of 2,4,5-trichloronitrobenzene, as detailed in patent literature:
The process involves selective replacement of two chlorine atoms with fluorine atoms using fluorinating agents such as KF or NaF. The reaction is significantly enhanced by the use of phase transfer catalysts:
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Fluorinating agents include NaF, KF, CsF, and C₁₋₄ alkyl quaternary ammonium fluoride.
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The reaction is conducted in an organic solvent where 2,4,5-trichloronitrobenzene is soluble but the fluorinating agent is essentially insoluble.
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Quaternary compound solid-liquid phase transfer catalysts are employed to facilitate the reaction.
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The process shows high specificity for the formation of 2,4-difluoro-5-chloronitrobenzene .
KF with n-Hexadecyltrimethylammonium bromide has been shown to work effectively as a phase transfer catalyst in dimethylformamide (DMF), which is noteworthy due to the low cost of DMF .
Chemical Reactions
Nucleophilic Aromatic Substitution
The most characteristic reactions of 2,4-Difluoronitrobenzene involve nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to it:
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The fluorine atom at position 2 (ortho to the nitro group) is typically more reactive than the one at position 4 (para).
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Nucleophiles such as amines can selectively displace the fluorine atoms in a sequential manner.
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The selective displacement of fluorine has been exploited in various synthetic applications .
For example, in the synthesis described in search result , the reaction with butylamine shows selectivity, with the ortho fluorine being displaced first before the para fluorine. This selectivity is attributed to the greater influence of the mesomeric and inductive electron-withdrawing effects of the nitro group on the ortho positions .
Additionally, nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine has been investigated using flow reactor technology with simulated moving bed (SMB) chromatography, highlighting the industrial significance of these reactions .
Applications and Uses
2,4-Difluoronitrobenzene serves as a versatile building block in organic synthesis, finding applications in several areas:
Synthesis of Chemical Intermediates
The compound has been employed in the synthesis of several important intermediates:
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2,4-difluoro-5-nitrobenzenesulfonic acid via sulfonation reactions
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(±)-horsfiline, a natural alkaloid
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Resin-bound 2-arylaminobenzimidazoles
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4-thiazolidinone derivatives, which have antimicrobial properties
Pharmaceutical Applications
In pharmaceutical research and development, 2,4-difluoronitrobenzene serves as a precursor for various drug substances and intermediates:
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It is mentioned as a precursor in the synthesis pathway for Flurbiprofen-related compounds, as indicated by its listing as "Flurbiprofen Impurity 24" among its synonyms
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The compound can be converted to 2,4-difluoroaniline, which is an important building block in pharmaceutical synthesis
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Its selective reactivity makes it useful for the preparation of specifically substituted aromatic compounds used in drug discovery
Supramolecular Chemistry
Recent research has explored the use of 2,4-difluoronitrobenzene derivatives in supramolecular chemistry:
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The compound has been used to prepare building blocks that form porous structures with cavities
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These structures exhibit interesting properties in crystal engineering
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Both porous and close-packed supramolecular assemblies have been created from derivatives of this compound
Spectroscopic Data
Spectroscopic data for 2,4-Difluoronitrobenzene is available in various databases including the NIST Chemistry WebBook:
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